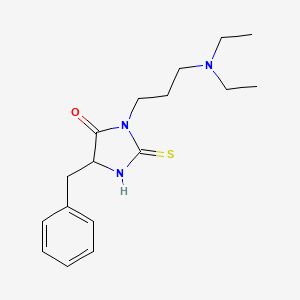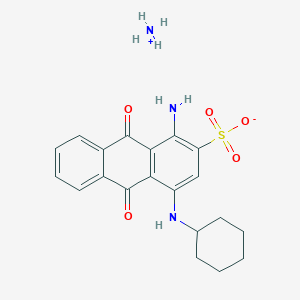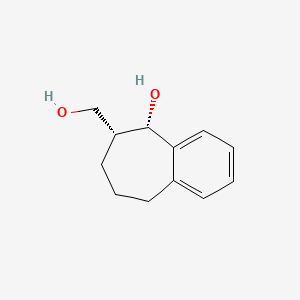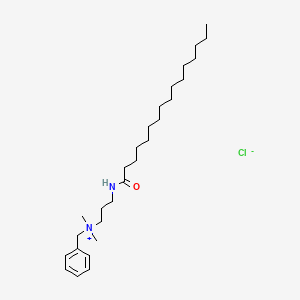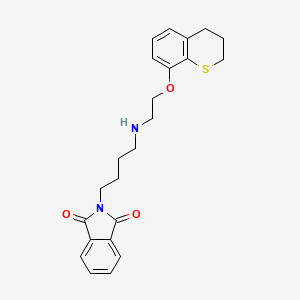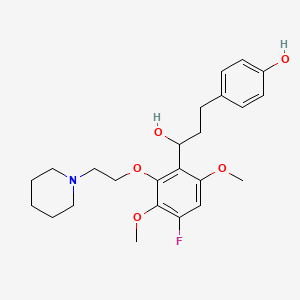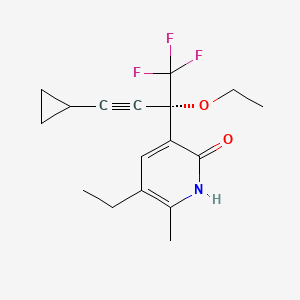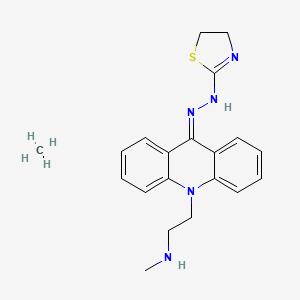
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acridinone core and a thiazolyl hydrazone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone typically involves multiple steps, starting with the preparation of the acridinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The thiazolyl hydrazone moiety is synthesized separately, often through the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. The final step involves coupling the acridinone core with the thiazolyl hydrazone under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acridinone core or the thiazolyl hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridinone oxides, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone involves its interaction with specific molecular targets and pathways. The acridinone core can intercalate with DNA, disrupting its function and leading to cell death. The thiazolyl hydrazone moiety may interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
Acridine derivatives: Compounds with similar acridinone cores, such as acriflavine and proflavine, share some biological activities.
Thiazole derivatives: Compounds like thiazole orange and thioflavin T have similar thiazolyl moieties and are used in various applications.
Uniqueness
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone is unique due to the combination of its acridinone and thiazolyl hydrazone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
92928-54-6 |
|---|---|
分子式 |
C20H25N5S |
分子量 |
367.5 g/mol |
IUPAC 名称 |
methane;N-[[10-[2-(methylamino)ethyl]acridin-9-ylidene]amino]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H21N5S.CH4/c1-20-10-12-24-16-8-4-2-6-14(16)18(15-7-3-5-9-17(15)24)22-23-19-21-11-13-25-19;/h2-9,20H,10-13H2,1H3,(H,21,23);1H4 |
InChI 键 |
OBZLOMISQWJKRH-UHFFFAOYSA-N |
规范 SMILES |
C.CNCCN1C2=CC=CC=C2C(=NNC3=NCCS3)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


